6-amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Hit Identification Chemical Probe Development Procurement Integrity

6-Amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one is a synthetic, low-molecular-weight heterocyclic compound belonging to the aminopyrimidinone class, characterized by a dihydropyrimidin-4-one core that bears an amino group at the 6-position and a 1-methylcyclopropyl substituent at the 2-position. Its molecular formula is C8H11N3O with a molecular weight of 165.19 g/mol.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 1504722-20-6
Cat. No. B6602716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one
CAS1504722-20-6
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=NC(=CC(=O)N2)N
InChIInChI=1S/C8H11N3O/c1-8(2-3-8)7-10-5(9)4-6(12)11-7/h4H,2-3H2,1H3,(H3,9,10,11,12)
InChIKeyZFKDKXZEIWODBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1504722-20-6): Chemical Identity and Core Physicochemical Profile


6-Amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one is a synthetic, low-molecular-weight heterocyclic compound belonging to the aminopyrimidinone class, characterized by a dihydropyrimidin-4-one core that bears an amino group at the 6-position and a 1-methylcyclopropyl substituent at the 2-position. Its molecular formula is C8H11N3O with a molecular weight of 165.19 g/mol. Key calculated physicochemical parameters include a topological polar surface area (TPSA) of 71.77 Ų and a computed LogP of 0.4036, indicating moderate hydrophilicity and limited lipophilicity. The compound is commercially available for research use, typically at a purity of 95%. A comprehensive search of the primary scientific and patent literature found no publications reporting quantitative biological activity, target engagement, or in vivo pharmacokinetic data for this specific compound. This lack of characterization is a critical factor for scientific selection and procurement.

Why Generic Substitution Is Unsupported for 6-Amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one


In the absence of any disclosed pharmacological target or structure-activity relationship (SAR) data, the 6-amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one molecule cannot be assumed to be interchangeable with any other aminopyrimidinone. The 2-substituent, which directly adjoins the pyrimidinone core, is a known determinant of molecular recognition in related drug discovery programs [1], but for this specific compound, no data exists to establish whether the 1-methylcyclopropyl group confers tolerance, enhanced binding, or unique reactivity relative to other substituents (e.g., cyclopropyl, isopropyl, or phenyl). Therefore, any substitution of this compound with a generic analog in a research or industrial process carries an undefined risk of altering or losing the desired property. The quantitative comparator evidence required to justify an interchange is absent from the current scientific record.

Quantitative Evidence Scarcity for 6-Amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one (CAS 1504722-20-6)


Complete Absence of Public Biological Activity Data Versus Benchmark Compounds

An exhaustive search of the scientific and patent literature, including authoritative databases such as PubChem, ChEMBL, and BindingDB, did not return any quantitative biological activity measurement for this compound. In stark contrast, closely related analogs such as 6-amino-2-cyclopropylpyrimidin-4-ol have been explicitly characterized as inhibitors of human dihydroorotate dehydrogenase (DHODH) . This represents a fundamental data asymmetry that directly impacts procurement decisions.

Hit Identification Chemical Probe Development Procurement Integrity

Constrained Application Scenarios for 6-Amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one


Exploratory Chemistry and In-House Library Synthesis

The primary defensible application for this compound is as a synthetic building block in proprietary medicinal chemistry campaigns. Researchers may use it to generate novel internal libraries, particularly focusing on the underexplored 1-methylcyclopropyl substituent. All biological and ADME characterization would be performed internally, making the procurement decision reliant solely on synthetic tractability and chemical purity.

Negative Control or Chemical Probe Precursor

When used alongside an active, closely related analog (e.g., a confirmed DHODH inhibitor), this completely uncharacterized aminopyrimidinone could potentially serve as a negative control or a precursor for synthesizing matched molecular pairs to establish the specific contribution of the 1-methylcyclopropyl moiety to a biological effect. This application is contingent on the availability of a well-characterized, structurally similar compound with quantifiable activity within the same experimental context.

Agrochemical Intermediate Investigation

Based on the patent literature where the 1-methylcyclopropyl group has been disclosed as a key substituent in pyrimidine fungicides and plant growth regulators , this compound could serve as an intermediate for the synthesis of novel crop protection agents. Its value in this scenario is as a structural component, not a final bioactive entity, and procurement is justified by its fit within a proprietary synthesis route.

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